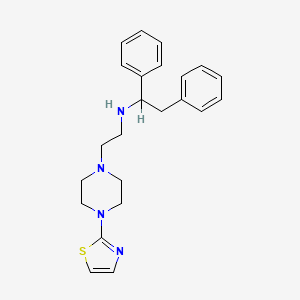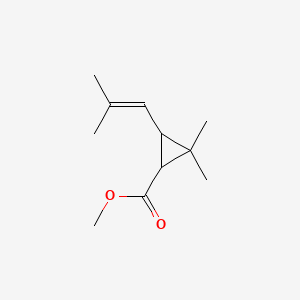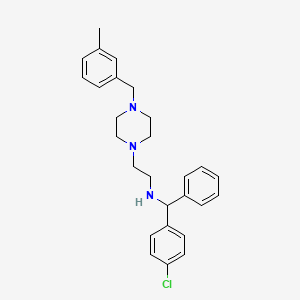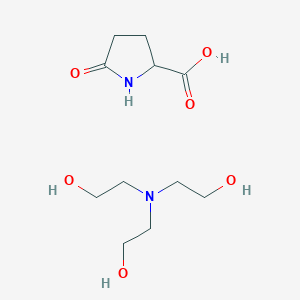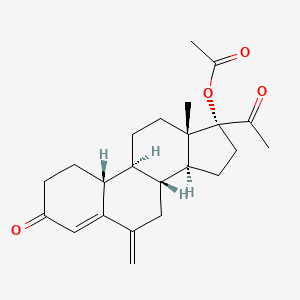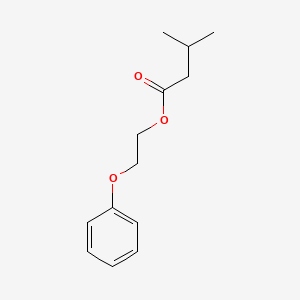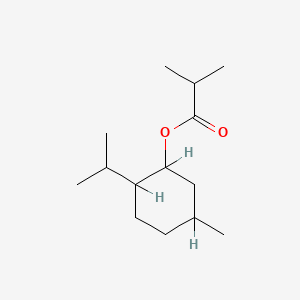
(-)-Menthyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Menthyl isobutyrate is an organic compound that belongs to the ester family. It is derived from menthol and isobutyric acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries. Its unique structure and properties make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(-)-Menthyl isobutyrate can be synthesized through the esterification of (-)-menthol with isobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where menthol and isobutyric acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Menthyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of menthyl isobutyrate oxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Menthyl isobutyrate oxide.
Reduction: Menthyl isobutanol.
Substitution: Various substituted menthyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(-)-Menthyl isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy and as a potential anti-inflammatory agent.
Industry: It is widely used in the fragrance and flavor industries to impart a minty aroma to various products.
Wirkmechanismus
The mechanism of action of (-)-Menthyl isobutyrate involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a minty aroma. Additionally, its potential anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthyl acetate: Another ester derived from menthol, but with acetic acid instead of isobutyric acid.
Menthyl propionate: Similar structure but with propionic acid.
Menthyl butyrate: Derived from butyric acid.
Uniqueness
(-)-Menthyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts a distinct aroma profile compared to other menthyl esters
Eigenschaften
CAS-Nummer |
68366-65-4 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9-13H,6-8H2,1-5H3/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
CSZKNSMAMITXAD-YNEHKIRRSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C)C)C(C)C |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C(C)C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(C)C)C(C)C |
Key on ui other cas no. |
68366-65-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


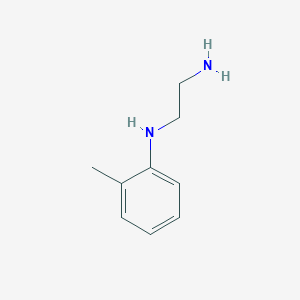
![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-ethoxyphenyl)-3-oxo-](/img/structure/B1617498.png)
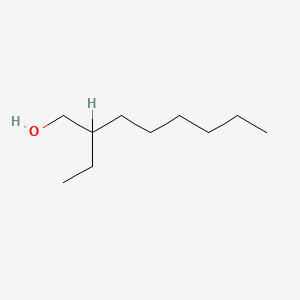
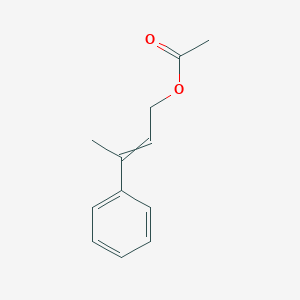
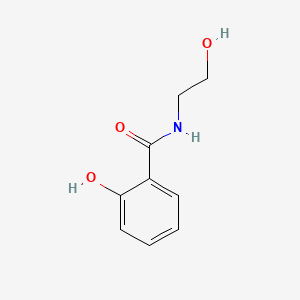
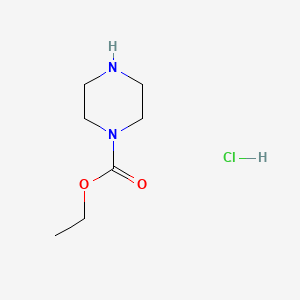
![7-Methylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1617506.png)
